(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole
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Overview
Description
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole ring fused with a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole typically involves the condensation of 2-aminobenzoxazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the hydrazinyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives with additional functional groups, while reduction may produce hydrazine derivatives .
Scientific Research Applications
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but with a benzimidazole ring instead of a benzoxazole ring.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: Contains a thiadiazine ring and is used as a PI3Kδ inhibitor.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives: Features a benzimidazole ring and is studied for its antimicrobial activity.
Uniqueness
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole is unique due to its specific hydrazinyl and benzoxazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-11(12-7-3-2-4-8-12)17-18-15-16-13-9-5-6-10-14(13)19-15/h2-10H,1H3,(H,16,18)/b17-11+ |
InChI Key |
XJUBEKUCHDPMEX-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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